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Compound of Interest

Compound Name: 2-Tert-butoxyphenol

Cat. No.: B2420153

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the spectroscopic properties of 2-tert-
butoxyphenol (C10H1402). Due to the limited availability of publicly accessible, comprehensive
spectral data for this specific compound, this document compiles available information and
presents representative data and methodologies based on closely related analogs and general
principles of phenolic compound analysis. The guide is intended to serve as a foundational
resource for researchers and professionals engaged in work involving this and similar
molecules.

Chemical Identity and Properties

2-Tert-butoxyphenol is an organic aromatic compound. The presence of the bulky tert-butoxy
group ortho to the hydroxyl group influences its chemical reactivity and spectroscopic
characteristics.
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Property Value Source
Chemical Formula C10H1402 PubChem[1]
IUPAC Name ;')[éi;;pe;z::rc’pan'z' PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 23010-10-8 Pharmaffiliates[2]

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for 2-tert-butoxyphenol is scarce. The

following tables present a summary of expected and reported spectral characteristics, drawing

from general knowledge of phenol spectroscopy and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-tert-butoxyphenol is expected to show characteristic absorptions for the

hydroxyl and ether functional groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm—?)

Vibration Mode

Expected Intensity

~3550-3200 O-H stretch (phenol) Strong, broad
~3100-3000 Aromatic C-H stretch Medium
~2970-2850 Aliphatic C-H stretch Strong
~1600-1450 Aromatic C=C stretch Medium-Strong
~1250-1200 Aryl-O stretch (ether) Strong
~1200-1000 Alkyl-O stretch (ether) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy
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The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the
hydroxyl proton, and the protons of the tert-butyl group. The chemical shift of the hydroxyl
proton can be variable and concentration-dependent.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.2 Multiplet 4H Aromatic protons
~4.5-5.5 Singlet 1H Phenolic OH
~1.3 Singlet 9H tert-butyl protons

13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons
of the tert-butoxy group.

Chemical Shift (6, ppm) Assignment

~150-145 C-O (phenolic)
~145-140 C-O (ether)

~125-115 Aromatic CH carbons
~80 Quaternary C (tert-butyl)
~29 Methyl C (tert-butyl)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation
pattern. A 1971 study noted the mass spectrum of a derivative of 2-tert-butoxyphenol was
consistent with its expected structure[3].
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m/z Ratio Interpretation

166 Molecular ion [M]*

151 Loss of a methyl group ([M-CHs]*)

110 Loss of isobutylene ([M-CaHs]*)

94 Loss of the tert-butoxy group ([M-OCaHs]*)
57 tert-butyl cation ([CaHo]™)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
tert-butoxyphenol.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent

(e.g., chloroform) can be prepared and analyzed in a liquid cell.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1. A background
spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the
sample spectrum.

Data Processing: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of 2-tert-butoxyphenol is dissolved in about
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).
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Data Acquisition:

o 'H NMR: A standard one-dimensional proton NMR experiment is performed. Key
parameters include the spectral width, number of scans, and relaxation delay.

o 13C NMR: A proton-decoupled 3C NMR experiment is performed to obtain singlets for
each unique carbon atom. A larger number of scans is typically required due to the lower
natural abundance of 13C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced. Chemical shifts, multiplicities, and integrations are determined.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Sample Preparation: A dilute solution of 2-tert-butoxyphenol is prepared in a volatile
solvent (e.g., methanol, dichloromethane).

Data Acquisition:
o lonization: Electron lonization (EI) is a common method for generating fragments.

o Analysis: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300
amu).

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-tert-butoxyphenol.
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Caption: Generalized workflow for spectroscopic analysis.

Potential Biological Relevance

While specific signaling pathways involving 2-tert-butoxyphenol are not well-documented in
publicly available literature, related compounds have been studied. For instance, certain
bacterial strains have been shown to degrade 4-tert-butoxyphenol, an isomer of the title
compound[4]. This suggests potential biodegradability and interaction with microbial metabolic
pathways. The general class of alkylphenols, to which 2-tert-butoxyphenol belongs, is of
interest in environmental science and toxicology.
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The following diagram illustrates a hypothetical metabolic pathway for an alkoxyphenol, based
on known microbial degradation mechanisms.
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Caption: Hypothetical microbial degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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